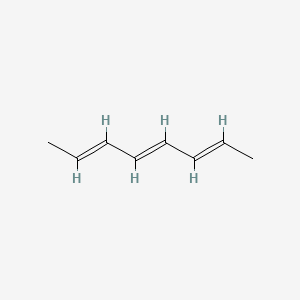
Interferon alfacon-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Interferon alfacon-1 is a synthetic, non-naturally occurring type I interferon. It is designed to mimic the activity of natural interferon alpha subtypes. This compound is primarily used for the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Interferon alfacon-1 is produced through recombinant DNA technology. The 166-amino acid sequence of this compound is derived by scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position. Four additional amino acid changes are made to facilitate molecular construction, and a corresponding synthetic DNA sequence is constructed using chemical synthesis methodology .
Industrial Production Methods: The production of this compound involves the use of genetically modified Escherichia coli cells. These cells are altered by inserting a synthetically constructed sequence that codes for this compound. Prior to final purification, the compound is allowed to oxidize to its native state, and its final purity is achieved by sequential passage over a series of chromatography columns .
Analyse Des Réactions Chimiques
Interferon alfacon-1, being a protein-based compound, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its activity is primarily biological. The compound interacts with specific cell-surface receptors to exert its effects .
Applications De Recherche Scientifique
Interferon alfacon-1 has a wide range of scientific research applications:
Chemistry: It is used in studies related to protein engineering and recombinant DNA technology.
Biology: It is utilized to understand the mechanisms of antiviral, antiproliferative, and immunomodulatory effects.
Medicine: It is employed in the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma
Mécanisme D'action
Interferon alfacon-1 binds to specific cell-surface receptors, resulting in the transcription and translation of genes whose protein products have antiviral, antiproliferative, anticancer, and immune-modulating effects. The molecular targets include various signaling pathways that lead to the activation of immune responses and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Interferon alfacon-1 is unique due to its synthetic nature and the specific amino acid sequence designed to maximize its efficacy. Similar compounds include:
Interferon alfa-2b: Another type I interferon used for similar therapeutic purposes but differs in amino acid sequence and production methods.
Interferon beta: Shares some structural similarities but is used for different medical conditions, such as multiple sclerosis.
Pegthis compound: A pegylated version of this compound, which has an extended half-life and improved pharmacokinetic properties.
This compound stands out due to its engineered sequence, which provides enhanced potency and efficacy compared to other interferons .
Propriétés
Numéro CAS |
118390-30-0 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



